

Application Notes and Protocols for ZAP-180013

Cytokine Release Assay

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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Introduction

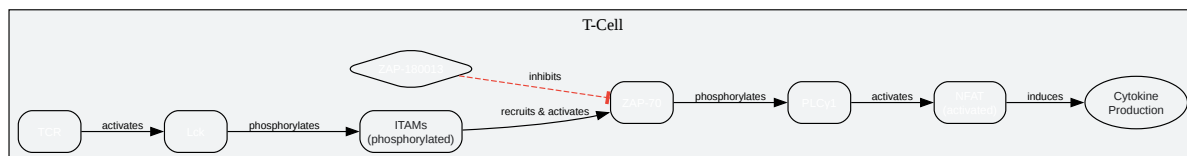
ZAP-180013 is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical signaling molecule in T-cells.[1] ZAP-70 plays a crucial role in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and the production of inflammatory cytokines. By inhibiting ZAP-70, **ZAP-180013** can effectively suppress T-cell mediated immune responses, making it a valuable tool for studying autoimmune diseases and a potential therapeutic agent. This document provides a detailed protocol for a cytokine release assay to evaluate the efficacy of **ZAP-180013** in inhibiting T-cell activation and cytokine production.

ZAP-180013 functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[2][3] This interference prevents the downstream signaling cascade that leads to the activation of transcription factors, such as NFAT and NF- κ B, which are responsible for the expression of various cytokines. The IC₅₀ of **ZAP-180013** for ZAP-70 has been determined to be 1.8 μ M.

Signaling Pathway of ZAP-70 in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation and cytokine release. ZAP-70 is a key

component of this pathway. The following diagram illustrates the simplified signaling pathway and the point of intervention for **ZAP-180013**.



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Caption: Simplified TCR signaling pathway and the inhibitory action of **ZAP-180013**.

Experimental Protocols

Objective

To determine the dose-dependent effect of **ZAP-180013** on the production of key pro-inflammatory cytokines (e.g., IL-2, IFN- γ , TNF- α) from activated human peripheral blood mononuclear cells (PBMCs).

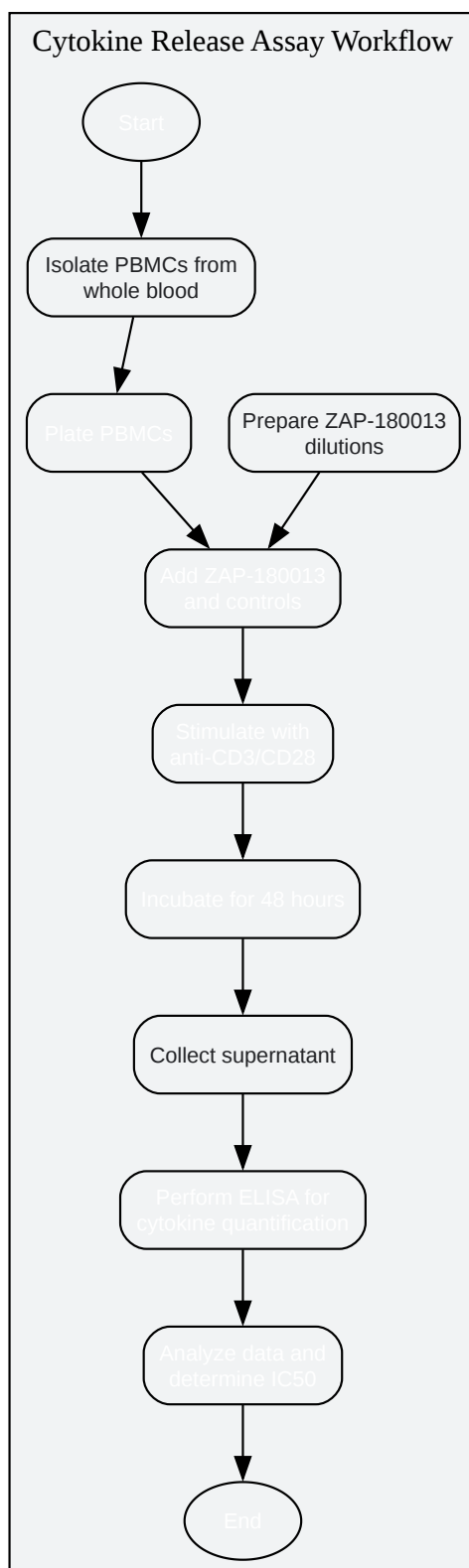
Materials

- **ZAP-180013**
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Phosphate Buffered Saline (PBS)
- Ficoll-Paque PLUS
- Anti-CD3 antibody (clone OKT3)

- Anti-CD28 antibody (clone CD28.2)
- 96-well cell culture plates (flat-bottom)
- ELISA kits for human IL-2, IFN- γ , and TNF- α
- Dimethyl sulfoxide (DMSO)

Experimental Workflow

The following diagram outlines the major steps of the cytokine release assay.



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References

- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ZAP-180013 Cytokine Release Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683543#zap-180013-cytokine-release-assay>]

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